Product packaging for DDR-TRK-1N(Cat. No.:)

DDR-TRK-1N

Cat. No.: B1192645
M. Wt: 508.59
InChI Key: FWKRCZKMCJOFNG-UHFFFAOYSA-N
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Description

Overview of DDR Kinase Family: Biological Roles and Pathophysiological Relevance in Research

The Discoidin Domain Receptors (DDRs), comprising DDR1 and DDR2, are a unique class of RTKs distinguished by their activation through direct interaction with extracellular matrix (ECM) collagens, rather than soluble growth factors guidetopharmacology.orgscispace.comfrontiersin.orgnih.gov. This collagen-binding specificity positions DDRs as critical sensors of the cellular microenvironment, influencing a wide array of cellular processes scispace.comwikipedia.org. Dysregulation of DDR function is increasingly recognized for its association with numerous diseases, including cancer, chronic inflammatory conditions, and fibrosis guidetopharmacology.orgscispace.comfrontiersin.org.

Functional Divergence of DDR1 and DDR2 Isoforms in Cellular Systems

Mammalian DDRs consist of two main subtypes: DDR1 and DDR2. While both are activated by collagens, they exhibit distinct expression patterns and ligand specificities, contributing to their functional divergence in cellular systems guidetopharmacology.orgscispace.comnih.gov. DDR1 is predominantly expressed in epithelial cells and exists in five splice-variant isoforms (DDR1a-e), initially identified through screens for tyrosine phosphorylation in breast cancer cells guidetopharmacology.orgcenmed.comuni-freiburg.de. DDR2, on the other hand, is primarily found in mesenchymal cells, including fibroblasts, smooth muscle cells, and chondrocytes, and has a single isoform guidetopharmacology.orgnih.govuni-freiburg.de.

DDR1 and DDR2 activate distinct, yet sometimes overlapping, intracellular signaling pathways, including MAPK, PI3K, JAK/STAT, and Rho-GTPase pathways, which regulate diverse cellular activities such as proliferation, differentiation, survival, adhesion, and matrix remodeling guidetopharmacology.orgscispace.comuni-freiburg.de. For instance, DDR1 signaling can differentiate mesenchymal stem cells into chondrocytes, increasing the expression of chondrogenesis-implicated transcription factors like Sox9 and Runx2 . DDR2, expressed in circulating human neutrophils, has been shown to favor migration in 3D collagen matrices and enhance chemotaxis by activating MMP-8 .

Involvement in Cellular Adhesion, Migration, and Extracellular Matrix Remodeling Processes

DDRs play a remarkable role in mediating cell-collagen interactions, which are fundamental to cellular adhesion, migration, and extracellular matrix (ECM) remodeling scispace.comfrontiersin.orgwikipedia.orgcenmed.comnih.govpharmakb.com. Upon collagen binding, DDRs undergo autophosphorylation, initiating signaling cascades that regulate these processes nih.gov. For example, DDRs regulate matrix-metalloproteinases (MMPs), which are crucial for ECM degradation and reconstruction during tissue homeostasis and pathological conditions frontiersin.org.

Studies have shown that DDRs mediate cell adhesion to collagen, which is a key mechanism for stimulating cell motility wikipedia.orgnih.govuniprot.org. The interaction between DDRs and integrins, another class of collagen-binding receptors, is considered crucial for cell migration in collagenous environments wikipedia.orgnih.gov. DDR1, particularly its DDR1b isoform, has been shown to enhance integrin β1-mediated cell migration by interacting with talin and promoting Rac1 activation nih.gov. DDR2 also regulates cell proliferation, adhesion, migration, and ECM remodeling pharmakb.compeptidesciences.comwikipedia.org.

Implications in Fibrotic Disorders and Cancer Biology Research

The dysregulation of DDRs is significantly implicated in the progression of fibrotic disorders and various cancers guidetopharmacology.orgscispace.comfrontiersin.orgcenmed.compharmakb.commrc.ac.uk. In fibrotic conditions, such as hepatic fibrosis, DDR2 plays a role in the accumulation of type I collagen . DDRs are emerging as potential therapeutic targets for chronic inflammatory diseases, including fibrosis and arthritis scispace.comresearchgate.net.

In cancer biology, abnormal DDR expression and activation are detected across a range of solid tumors, including breast, ovarian, cervical, liver, gastric, colorectal, lung, and brain cancers guidetopharmacology.orgcenmed.com. During tumorigenesis, dysregulated DDRs contribute to invasion and metastasis by affecting cell adhesion, migration, proliferation, cytokine secretion, and ECM remodeling guidetopharmacology.orgcenmed.com. DDR1 overexpression is associated with increased cell survival and invasion in hepatocellular carcinomas, pituitary adenoma, and prostate cancer nih.gov. DDR2 mutations are found in squamous cell lung cancers and contribute to breast cancer metastasis peptidesciences.comnih.gov. Research highlights DDRs as increasingly important anti-cancer targets, with DDR1 and DDR2 targeting compounds holding promise for targeted anti-cancer treatment guidetopharmacology.orgscispace.comnih.gov.

Overview of TRK Kinase Family: Neurobiological Functions and Oncogenic Potentials in Research

The Tropomyosin Receptor Kinase (TRK) family consists of three receptor tyrosine kinases: TRKA, TRKB, and TRKC. These receptors are primarily known for their critical neurobiological functions, mediating the effects of neurotrophins—a family of growth factors essential for the development, survival, and function of neurons in both the central and peripheral nervous systems nih.govmrc.ac.ukmims.comidrblab.netwikipedia.orguni-freiburg.de. Beyond their neurobiological roles, TRK kinases also possess significant oncogenic potentials, particularly through gene fusions, overexpression, or single nucleotide alterations, which have been implicated in the pathogenesis of specific cancer types nih.govmrc.ac.ukmims.com.

Distinct Roles of TRKA, TRKB, and TRKC in Neural Development and Signaling

Each TRK receptor exhibits a distinct affinity for specific neurotrophin ligands, leading to specialized roles in neural development and signaling mrc.ac.ukmims.comwikipedia.orglovd.nl.

TRKA (NTRK1): This receptor has the highest affinity for Nerve Growth Factor (NGF) mrc.ac.uk. The NGF/TRKA interaction is crucial for both local and nuclear actions, regulating growth cones, motility, and the expression of genes involved in neurotransmitter biosynthesis . TRKA signaling is vital for the survival and differentiation of certain sensory and sympathetic neurons, and its knockout can lead to fewer and smaller cholinergic neurons in the basal forebrain mrc.ac.ukwikipedia.org.

TRKB (NTRK2): TRKB is primarily activated by Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4/5), though it can also bind NT-3 less efficiently uniprot.orgmrc.ac.uk. TRKB plays a significant role in neuronal survival, proliferation, migration, differentiation, and synapse formation and plasticity uniprot.org. It is particularly recognized for its involvement in hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory mims.com.

TRKC (NTRK3): TRKC is the high-affinity catalytic receptor for Neurotrophin-3 (NT-3) mrc.ac.uklovd.nl. It mediates multiple effects of NT-3, including neuronal differentiation and survival lovd.nlbroadinstitute.org. TRKC has also been identified as a novel synaptogenic adhesion molecule crucial for excitatory synapse development lovd.nlbroadinstitute.org.

Activation by Neurotrophin Ligands and Downstream Pathway Engagement

The activation of TRK receptors is initiated by the binding of their cognate neurotrophin ligands, leading to receptor dimerization and autophosphorylation of tyrosine residues within their cytoplasmic domains mrc.ac.ukidrblab.netuni-freiburg.de. This phosphorylation event recruits various adaptor proteins, triggering the engagement of several key intracellular signaling cascades mrc.ac.ukidrblab.net.

The three main intracellular signaling pathways activated by TRK receptors are:

Ras/MAPK pathway: This pathway is critical for neurotrophin-induced differentiation of neuronal and neuroblastoma cells, regulating processes like neurite outgrowth and cell proliferation mrc.ac.ukmims.comidrblab.net.

PI3K/Akt pathway: The phosphatidylinositol 3-kinase (PI3K)–Akt pathway is crucial for mediating neurotrophin-induced cell survival and regulating vesicular trafficking mrc.ac.ukmims.comidrblab.net.

PLCγ pathway: Activation of phospholipase C-γ (PLC-γ) leads to increased intracellular calcium levels and contributes to synaptic plasticity and changes in cell motility mrc.ac.ukmims.comidrblab.netuni-freiburg.de.

The specific cellular outcomes of TRK receptor activation vary depending on the cell type and the interplay with other signaling pathways, including those activated by the pan-neurotrophin receptor p75NTR mrc.ac.uk.

Research into TRK Fusions and Their Impact in Preclinical Cancer Models

Oncogenic rearrangements involving the NTRK genes, known as NTRK gene fusions, are significant drivers in various adult and pediatric tumor types. These fusions typically result from the joining of the 3' region of an NTRK gene (retaining the kinase domain of the TRK receptor) with the 5' region of an unrelated gene. The resulting chimeric oncoprotein is characterized by ligand-independent constitutive activation or overexpression of the TRK kinase, which drives cancer cell and tumor development. researchgate.net

The identification of NTRK gene fusions has led to a shift towards targeted therapeutic approaches in oncology. Preclinical models, utilizing both in vitro and in vivo methods, have been instrumental in testing the activity of TRK inhibitors against these oncogenic fusions. For example, larotrectinib (B560067), a highly selective TRK inhibitor, has demonstrated high potency against TRKA, TRKB, and TRKC in in vitro models. Preclinical studies have shown that larotrectinib inhibits the proliferation of cancer cell lines harboring various NTRK fusions, such as MPRIP–NTRK1 in lung adenocarcinoma, TPM3-NTRK1 in colorectal cancer, and ETV6-NTRK3 in acute myeloid leukemia. In genetically engineered mouse models, the presence of NTRK fusion genes triggers the formation of aggressive tumors that can be effectively controlled using TRK inhibitors. These preclinical findings have supported the development of TRK inhibitors, which have shown significant clinical benefit for patients with NTRK gene fusion-positive tumors, regardless of tumor histology.

Rationale for Chemical Probes in Kinase Research: The DDR-TRK-1/DDR-TRK-1N System

The development and application of selective chemical probes are fundamental to advancing kinase research. The DDR-TRK-1/DDR-TRK-1N system exemplifies the strategic use of such probes and their essential negative controls. DDR-TRK-1 is a chemical probe designed to inhibit both DDR and TRK kinases, demonstrating good in vitro and in vivo potency. caymanchem.com It has shown inhibitory effects on DDR1 (IC50 = 9.4 nM, Kd = 4.7 nM) and also inhibits the TRK family (TRKA, TRKB, TRKC) with varying potencies, as detailed in the table below. caymanchem.com

Utility of Selective Small Molecule Kinase Probes in Elucidating Biological Mechanisms

Selective small molecule kinase probes are indispensable tools in chemical biology for elucidating biological mechanisms and validating putative drug targets. These compounds are designed to selectively modulate the activity of a specific protein kinase, allowing researchers to investigate the functional consequences of inhibiting that target in cellular and in vivo systems. By precisely perturbing kinase activity, these probes help establish direct links between a particular kinase and observed cellular phenotypes, thereby providing mechanistic insights into disease progression and potential therapeutic avenues. High-quality chemical probes must meet stringent criteria for potency, selectivity, and the availability of suitable negative control compounds to ensure that observed biological effects are genuinely attributable to the intended target.

The following table summarizes the reported potency and binding affinity of DDR-TRK-1 against its primary targets and some off-targets:

Target KinaseAssay TypeIC50 (nM)Kd (nM)Reference
DDR1Enzymatic (RBC, 10µM ATP)27-
DDR1Cellular (NanoBRET™)104-
DDR1Enzymatic (General)9.4- caymanchem.com
DDR1Binding Affinity-4.7 caymanchem.com
DDR2Enzymatic (RBC, 10µM ATP)4.5-
DDR2Cellular (NanoBRET™)175-
DDR2Enzymatic (General)188- caymanchem.com
TRKAEnzymatic (RBC, 10µM ATP)43-
TRKACellular (NanoBRET™)448-
TRKABinding Affinity-100 caymanchem.com
TRKBEnzymatic (RBC, 10µM ATP)3.6-
TRKBCellular (NanoBRET™)142-
TRKBBinding Affinity-22 caymanchem.com
TRKCEnzymatic (RBC, 10µM ATP)2.9-
TRKCBinding Affinity-18 caymanchem.com
Abl1Enzymatic (General)>10,000- caymanchem.com
Cdk11Binding Affinity-370 caymanchem.com
EPHA8Binding Affinity-550 caymanchem.com
MUSKBinding Affinity-530 caymanchem.com

Critical Role of Negative Control Compounds, exemplified by DDR-TRK-1N, in Research Methodology

Negative control compounds are an indispensable component of robust research methodology in chemical biology, particularly in kinase inhibitor studies. This compound serves as the negative control compound for DDR-TRK-1, playing a critical role in validating experimental observations.

A negative control compound is a close chemical analog of an active chemical probe, meticulously designed to be inactive against the intended protein target. The key characteristic of this compound is its "very minimal differences in compound structure" compared to DDR-TRK-1, while crucially lacking inhibitory activity against the DDR and TRK kinases. This structural similarity, coupled with a lack of biological activity, is essential for its function. When profiled in comprehensive kinase panels, such as KINOMEscan at 1 µM, this compound is reported to be "entirely clean," indicating it does not inhibit the target kinases or any significant off-targets.

Properties

Molecular Formula

C29H31F3N4O

Molecular Weight

508.59

IUPAC Name

N-(3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide

InChI

InChI=1S/C29H31F3N4O/c1-34-11-13-35(14-12-34)19-21-15-25(29(30,31)32)18-26(16-21)33-28(37)23-8-7-22-9-10-36(20-24(22)17-23)27-5-3-2-4-6-27/h2-8,15-18H,9-14,19-20H2,1H3,(H,33,37)

InChI Key

FWKRCZKMCJOFNG-UHFFFAOYSA-N

SMILES

O=C(C1=CC2=C(C=C1)CCN(C3=CC=CC=C3)C2)NC4=CC(C(F)(F)F)=CC(CN5CCN(C)CC5)=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DDRTRK-1N;  DDR-TRK1N;  DDR TRK-1N;  DDR-TRK 1N;  DDRTRK1N;  DDR TRK 1N;  DDR-TRK-1N

Origin of Product

United States

Mechanistic Research on Ddr/trk Kinase Engagement and Selectivity

Quantitative Binding Studies of Related Chemical Probes to DDR Kinases

The assessment of DDR-TRK-1N's interaction with DDR kinases is critical to its validation as a negative control. Unlike active inhibitors, this compound is designed to exhibit negligible affinity for these targets.

In biochemical assays, this compound demonstrates a validated lack of significant binding affinity for DDR1 and DDR2. This is in stark contrast to active compounds such as DDR-TRK-1, which exhibits an IC₅₀ of 9.4 nM and a Kd of 4.7 nM for DDR1, and an IC₅₀ of 188 nM for DDR2. caymanchem.comcaymanchem.com The "clean" profile of this compound in kinome-wide screens at concentrations up to 1 µM underscores its minimal interaction with these and other kinases, confirming its suitability as an inactive control. thesgc.org

Table 1: Comparative Affinity of DDR-TRK-1 and this compound for DDR Kinases

CompoundTargetAssay TypeIC₅₀ (nM)Kd (nM)
DDR-TRK-1DDR1Biochemical9.4 caymanchem.comcaymanchem.com4.7 caymanchem.comcaymanchem.com
DDR-TRK-1DDR2Biochemical188 caymanchem.comcaymanchem.comN/A
This compoundDDR1Kinome-wide profiling>1000 (no significant inhibition at 1 µM) thesgc.orgN/A
This compoundDDR2Kinome-wide profiling>1000 (no significant inhibition at 1 µM) thesgc.orgN/A

Note: N/A indicates data not explicitly provided for this compound, but inferred from its "clean" profile as a negative control, meaning no significant binding or inhibition at tested concentrations (e.g., 1 µM).

Kinome-wide selectivity profiling is essential for establishing the specificity of chemical probes. This compound has been characterized as "entirely clean" in KINOMEscan® at 1 µM, indicating a lack of off-target interactions across a broad panel of kinases (e.g., 468 kinases). thesgc.org This comprehensive profiling confirms that this compound does not significantly inhibit other protein kinases, ensuring its reliability as a negative control for DDR kinase studies. thesgc.org

Assessment of Affinity for DDR1 and DDR2 Using Biochemical Assays (e.g., IC50, Kd values)

Quantitative Binding Studies of Related Chemical Probes to TRK Kinases

Similar to DDR kinases, the characterization of this compound extends to its interactions with TRK kinases to confirm its inert nature.

This compound is validated to exhibit a lack of target engagement with TRKA, TRKB, and TRKC kinases. This is crucial for its function as a negative control, as it ensures that any observed TRK-related activity from an active probe is not attributable to non-specific interactions. In contrast, DDR-TRK-1, the active probe for which this compound serves as a control, demonstrates binding affinities (Kd values) of 100 nM for TrkA, 22 nM for TrkB, and 18 nM for TrkC. caymanchem.comcaymanchem.com

Table 2: Comparative Affinity of DDR-TRK-1 and this compound for TRK Kinases

CompoundTargetAssay TypeKd (nM)
DDR-TRK-1TRKABiochemical100 caymanchem.comcaymanchem.com
DDR-TRK-1TRKBBiochemical22 caymanchem.comcaymanchem.com
DDR-TRK-1TRKCBiochemical18 caymanchem.comcaymanchem.com
This compoundTRKAKinase engagement studiesNo significant binding
This compoundTRKBKinase engagement studiesNo significant binding
This compoundTRKCKinase engagement studiesNo significant binding

Note: "No significant binding" for this compound indicates its validated lack of target engagement, confirming its role as a negative control.

The cross-kinase selectivity profiling of this compound confirms its absence of polypharmacology, which is essential for its role as a reliable negative control. Its "entirely clean" profile in kinome-wide screens at 1 µM concentration signifies that it does not engage in off-target interactions across a broad spectrum of kinases beyond the DDR and TRK families. thesgc.org This characteristic allows researchers to confidently attribute any observed polypharmacological effects to the active compound being tested, rather than to non-specific interactions of the control.

Assessment of Affinity for TRKA, TRKB, and TRKC

Methodological Validation Using this compound in Kinase Engagement Studies

This compound's methodological validation is integral to its utility in kinase engagement studies. It is systematically employed in parallel with active compounds, such as DDR-TRK-1, to differentiate between on-target kinase inhibition and non-specific effects. thesgc.org

Validation typically involves screening this compound against extensive kinase panels, such as those comprising 468 kinases in KINOMEscan® at 1 µM, to confirm the absence of off-target binding. thesgc.org This is complemented by cellular assays, including NanoBRET™ assays, which verify a lack of target engagement in live cells, ensuring that this compound does not inhibit DDR/TRK kinases or other closely related kinases (e.g., CDK11) at physiologically relevant concentrations.

To further enhance the robustness of results, researchers replicate these assays under standardized conditions and cross-validate findings using orthogonal techniques. These may include cellular thermal shift assays (CETSA) or isothermal dose-response fingerprinting (ITDRF), which provide additional confidence in the compound's inertness. By including this compound in dose-response matrices and normalizing activity data against its baseline, researchers can effectively isolate true pharmacological effects from potential confounding variables like cytotoxicity or solvent effects.

Establishing Baseline Activity and Non-Specific Binding with Negative Controls

The use of this compound is fundamental for accurately establishing baseline activity and identifying non-specific binding in kinase engagement studies. As a negative control, this compound possesses minimal structural differences from DDR-TRK-1, which is critical for ensuring that any observed effects are due to specific target engagement by the active probe and not merely a consequence of compound properties such as solubility, cellular uptake, or general protein interaction.

To validate this compound as a reliable negative control, rigorous experimental approaches are employed. In vitro kinase panels, such as KINOMEscan®, are utilized at concentrations typically around 1 µM to confirm the absence of significant off-target binding. This comprehensive screening ensures that this compound does not inhibit a broad spectrum of kinases, thereby providing a "clean" profile.

Complementing in vitro assays, cellular target engagement assays like NanoBRET™ are used to verify the lack of engagement with DDR/TRK kinases or other closely related kinases at physiologically relevant concentrations. These cellular assays are crucial for confirming that the compound does not exert any inhibitory effects in a living cell context.

For robust experimental design, it is recommended that researchers replicate these assays under standardized conditions, maintaining consistent compound concentrations (e.g., 1 µM for selectivity panels). Furthermore, cross-validation with orthogonal techniques, such as cellular thermal shift assays (CETSA) or isothermal dose-response fingerprinting (ITDRF), can provide additional confidence in distinguishing specific binding events from non-specific interactions.

Strategies for Distinguishing Specific Target Engagement from Assay Artifacts

The meticulous application of this compound is a cornerstone strategy for distinguishing specific target engagement from various assay artifacts. By incorporating this compound into experimental designs, researchers can effectively control for confounding variables that might otherwise obscure true pharmacological effects.

One key strategy involves including this compound in dose-response matrices. By running parallel experiments with both DDR-TRK-1 and this compound across a range of concentrations, researchers can observe the differential effects. Activity data can then be normalized against the baseline established by this compound, thereby isolating the true pharmacological effects attributed to specific kinase inhibition by DDR-TRK-1. This normalization helps to account for non-specific cytotoxicity or solvent effects that might be present across all tested compounds.

Pairing this compound with positive controls, such as DDR-TRK-1 itself, is essential. This comparative approach allows for the clear isolation of kinase-specific effects from general compound-related interactions. If an effect is observed with DDR-TRK-1 but not with this compound, it strongly suggests a specific, on-target interaction.

Discrepancies between in vitro and cellular assay results can sometimes arise due to differences in assay conditions, such as varying ATP concentrations or differences in cellular permeability. To address these, advanced strategies include performing ATP competition assays, which can help elucidate whether a compound is competing directly with ATP for the kinase binding site. Additionally, the parallel use of other selective inhibitors, such as BAY-826 (which inhibits TIE1, TIE2, DDR1, and DDR2 but lacks TRK activity), alongside DDR-TRK-1 and this compound, can aid in dissecting the precise biological contributions of DDR1/2 versus TRKA/B/C inhibition.

Detailed Research Findings: Kinase Activity of DDR-TRK-1

The following table summarizes the inhibitory potency (IC50 or Kd values) of DDR-TRK-1 against its primary targets and relevant off-targets, as determined through various assays. This compound consistently shows negligible activity in these assays, confirming its role as an inactive control.

Kinase TargetAssay TypeIC50 (nM)Kd (nM)Reference
DDR1Enzyme9.44.7 nih.govcaymanchem.com
DDR2Enzyme188 nih.gov
TrkABinding100 nih.gov
TrkBBinding22 nih.gov
TrkCBinding18 nih.gov
Abl1Enzyme>10,000 nih.gov
CDK11Binding370 nih.gov
EPHA8Binding550 nih.gov
MUSKBinding530 nih.gov

Cellular and Molecular Functional Investigations of Ddr/trk Kinase Modulation

Research on DDR Kinase-Mediated Cellular Processes

Discoidin Domain Receptors (DDRs), specifically DDR1 and DDR2, are unique receptor tyrosine kinases (RTKs) activated by interaction with extracellular matrix components, primarily triple-helical collagen thesgc.orgnih.gov. These receptors play significant roles in regulating various cellular processes, including cell adhesion, proliferation, migration, and extracellular matrix remodeling thesgc.orgnih.govuniprot.org. Research involving DDRs often utilizes specific inhibitors or modulators to elucidate their functions. In such studies, DDR-TRK-1N is employed as a negative control to confirm the specificity of the active compound's effects on DDR kinase-mediated pathways.

Analysis of Cellular Proliferation and Viability in Response to Pathway Modulation

In studies investigating the impact of DDR kinase modulation on cellular proliferation and viability, this compound is utilized to establish a baseline and confirm the specificity of observed effects. Active DDR inhibitors, such as DDR-TRK-1, have been shown to inhibit colony formation and reduce cell proliferation in various cancer cell lines, including Panc-1 pancreatic cancer cells thesgc.org. DDR1 overexpression, conversely, has been associated with increased cell survival and invasion in hepatocellular carcinomas, pituitary adenoma, and prostate cancer thesgc.org. DDR1 knockdown has been demonstrated to reduce proliferation in human bronchial epithelial cells (HBECs) and enhance proliferation when active DDR1 is overexpressed ersnet.org. For this compound, as a negative control, it is not expected to induce changes in cellular proliferation or viability. Its inclusion in experimental designs ensures that any observed alterations in cell growth or survival are directly attributable to the specific inhibition of DDR kinases by the active compound, rather than non-specific cellular responses to the compound's presence or structural similarities.

Studies on Cell Migration and Invasion Phenotypes in Research Models

DDR kinases are known to regulate cell migration and invasion, processes critical in development, wound healing, and disease progression, particularly cancer metastasis thesgc.orgnih.govaimspress.com. DDR1, for instance, has been linked to enhanced tumor cell migration and invasion across various cancers, including bladder, ovarian, brain, and lung cancers, and melanoma nih.gov. Active compounds like DDR-TRK-1 have been shown to inhibit the migration of Panc-1 pancreatic cancer cells thesgc.org. In the context of these investigations, this compound serves as a crucial negative control. Its purpose is to demonstrate that any observed reduction in cell migration or invasion phenotypes by an active DDR modulator is a direct consequence of DDR kinase inhibition and not due to general cellular toxicity or non-specific interference with cellular motility mechanisms. Therefore, this compound itself is not expected to affect cell migration or invasion phenotypes.

Regulation of Extracellular Matrix Remodeling and Signaling Pathways (e.g., Collagen-Mediated Activation)

DDRs are unique among RTKs due to their activation by fibrillar collagen, playing a key role in extracellular matrix (ECM) remodeling thesgc.orgnih.govresearchgate.net. This includes influencing the expression and activity of matrix metalloproteinases (MMPs), which degrade ECM components nih.govuniprot.org. DDR-TRK-1 has been shown to inhibit signaling, expression of fibrotic markers, and fibrotic features in cellular and mouse models of lung fibrosis thesgc.org. When studying the regulation of ECM remodeling and collagen-mediated signaling pathways, this compound is used to validate the specificity of the active compound's effects. The expectation is that this compound, as a negative control, will not modulate ECM remodeling processes or collagen-mediated activation, thereby confirming that any observed changes are specifically due to the active compound's interaction with DDR kinases.

Interrogation of Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt, Src, JAK/STAT)

DDR activation triggers various downstream signaling cascades, including MAPK, PI3K/Akt, Src, and JAK/STAT pathways, which regulate critical cellular processes such as proliferation, differentiation, and survival thesgc.orguniprot.orgnih.govresearchgate.netexplorationpub.commdpi.com. For example, DDR1 activation can lead to the activation of MAP kinases via SRC uniprot.org. DDR1 has also been shown to reduce levels of phosphorylated p38 MAPK, a downstream effector, in primary human lung fibroblasts caymanchem.com. This compound is routinely included in experiments interrogating these downstream signaling cascades. Its role as a negative control is to ensure that the observed changes in phosphorylation or activity of these pathways, induced by active DDR modulators like DDR-TRK-1, are specific to DDR kinase inhibition. This compound itself is not expected to significantly alter the activity or phosphorylation status of these downstream signaling molecules, thus providing a critical control for interpreting results.

Research on TRK Kinase-Mediated Cellular Processes

TRK kinases (TRKA, TRKB, and TRKC) are receptor tyrosine kinases primarily expressed in neuronal tissue and are crucial for central nervous system development and survival thesgc.org. They are activated by neurotrophic factors such as NGF, BDNF, and NTR, and their signaling pathways involve RAS, PLCγ, and PI3γ thesgc.org.

Investigation of Neuronal Differentiation and Survival Pathways

TRK kinases play a vital role in neuronal differentiation and survival pathways thesgc.orgresearchgate.netnih.gov. For instance, TRKB, activated by brain-derived neurotrophic factor (BDNF), is pivotal in neuronal survival mdpi.com. Neurotrophins, by binding to TRK receptors, activate downstream signaling pathways like MAPK and PI3K, which are involved in neuronal survival and differentiation explorationpub.comsemanticscholar.org. In studies investigating the modulation of TRK kinase-mediated neuronal differentiation and survival, this compound is employed as a negative control. While DDR-TRK-1 inhibits TRKA, TRKB, and TRKC , this compound is designed to be inactive. Therefore, this compound is not expected to influence neuronal differentiation or survival pathways. Its use in parallel experiments helps confirm that any observed effects on these neuronal processes by active TRK modulators are specific to TRK kinase activity and not a result of non-specific interactions.

Analysis of TRK Signaling in Receptor Dimerization and Autophosphorylation

Given its role as a negative control compound with a demonstrated lack of significant kinase inhibition, this compound is not expected to directly modulate TRK signaling, including processes like receptor dimerization or autophosphorylation. The primary purpose of this compound in experimental setups is to provide a baseline for non-specific cellular responses, thereby allowing researchers to confidently attribute observed effects on TRK signaling, dimerization, or autophosphorylation to the active probe, DDR-TRK-1, rather than to the negative control itself or general cellular stress.

Employment of this compound to Discriminate Specific Biological Effects

The utility of this compound lies in its employment to differentiate between specific on-target kinase inhibition and broader, non-specific cellular effects. This is particularly relevant in complex biological systems where compounds can exert various influences beyond their intended molecular targets.

Experimental Design for Deconvoluting On-Target Kinase Inhibition from General Cellular Perturbations

In experimental design, this compound is employed in parallel with DDR-TRK-1 to rigorously deconvolute on-target kinase inhibition from general cellular perturbations. By comparing the phenotypic or biochemical outcomes in cells treated with DDR-TRK-1 versus those treated with this compound, researchers can ascertain which effects are specifically mediated by the inhibition of DDR and TRK kinases by DDR-TRK-1 and which are due to non-specific cellular effects or toxicity nih.gov. This comparative approach helps to identify and exclude non-specific effects such as cytotoxicity, changes in cell morphology, or metabolic alterations that are not directly related to the targeted kinase activity. For instance, in phenotypic screens, this compound, at a concentration of 1 µM, was observed to reduce the count of healthy nuclei by 40% or more in some cell lines, alongside other compounds known to impact cell viability ambeed.com. This indicates that while it lacks specific kinase inhibition, it can still induce general cellular perturbations, which its inclusion as a negative control helps to account for.

Control of Confounding Variables in Complex Cellular Phenotypic Screens

This compound plays a crucial role in controlling confounding variables within complex cellular phenotypic screens. In high-throughput screening environments, compounds can exhibit various off-target effects or general toxicity that might be misinterpreted as specific biological activities ambeed.comcenmed.com. By including this compound as a control, researchers can identify and filter out phenotypes that are not a direct consequence of specific DDR/TRK kinase modulation. Its "entirely clean" profile in broad kinase panels at relevant concentrations (e.g., 1 µM in KINOMEscan®) ensures that any observed effects with this compound are likely due to non-specific interactions or general cellular stress, rather than specific kinase inhibition nih.gov. This enables a more accurate interpretation of the results obtained from the active probe, enhancing the reliability and specificity of findings in drug discovery and mechanistic studies.

Preclinical Research Models for Investigating Ddr/trk Kinase Biology

In Vivo Non-Human Animal Models for DDR/TRK Kinase Pathway Research

Investigations in Animal Models of Cancer Progression and Metastasis

In the context of investigating DDR/TRK kinase biology in animal models of cancer progression and metastasis, DDR-TRK-1N plays a vital role as a negative control. Animal models, such as orthotopic xenograft models, are widely utilized to mimic the human disease environment, allowing for the assessment of primary tumor growth and metastatic activity . While active compounds, like DDR-TRK-1, are investigated for their ability to inhibit cancer cell proliferation, migration, and metastasis, this compound is included in parallel experimental arms. Its purpose is to demonstrate that any observed anti-cancer effects are specifically due to the modulation of DDR/TRK kinases by the active compound and not due to non-specific chemical interactions or off-target effects. As a negative control, this compound is characterized by its minimal biological activity within these models, thus providing a baseline against which the efficacy of active DDR/TRK inhibitors can be measured. This approach is critical for validating the specificity of therapeutic interventions targeting DDR and TRK pathways in the complex in vivo environment of cancer progression.

Strategic Design of Control Groups Using this compound in Animal Studies

The strategic design of control groups in animal studies is paramount for generating robust and interpretable data, and this compound is specifically developed for this purpose in DDR/TRK kinase research. This compound is characterized as a negative control compound with very minimal structural differences compared to its active counterpart, DDR-TRK-1 thesgc.org. This structural similarity is crucial because it helps to control for any potential non-specific effects that might arise from the compound's chemical structure or formulation, independent of its intended kinase inhibitory activity.

A key research finding supporting the utility of this compound as a negative control is its selectivity profile. In KINOMEscan® assays, this compound was found to be "entirely clean" at a concentration of 1 µM, indicating a lack of significant off-target kinase inhibition thesgc.org. This high specificity ensures that when this compound is used in parallel with DDR-TRK-1, any observed biological effects (e.g., inhibition of tumor growth or metastasis) can be confidently attributed to the specific inhibition of DDR and TRK kinases by DDR-TRK-1, rather than to non-specific interactions with other cellular targets.

The strategic use of this compound allows researchers to:

Establish Baselines: Provide a baseline for expected outcomes in the absence of specific DDR/TRK modulation, enabling clear differentiation of active compound effects.

Ensure Specificity: Validate that the observed effects of active DDR/TRK inhibitors are indeed due to their intended target engagement and not to off-target activities or general compound toxicity.

Dissect Complex Biology: When used alongside DDR-TRK-1 and other selective inhibitors (e.g., those lacking TRK activity but inhibiting DDR1/2), this compound helps in dissecting the specific biological contributions of DDR1/2 versus TRKA/B/C inhibition in various disease models thesgc.org.

This rigorous control strategy, employing compounds like this compound, is essential for advancing the understanding of DDR/TRK kinase biology and for the precise evaluation of potential therapeutic agents in preclinical animal models.

Advanced Methodologies and Computational Approaches in Ddr/trk Kinase Research

Structural Biology and Computational Modeling in DDR/TRK Kinase Probe Development

Molecular Dynamics Simulations to Investigate Receptor Dynamics and Allosteric Modulation

Molecular dynamics (MD) simulations are computational techniques employed to model the physical movements of atoms and molecules over time, providing atomic-level insights into how compounds interact with target proteins 3ds.com. In the context of DDR/TRK kinase research, MD simulations are crucial for understanding receptor dynamics, conformational changes, and potential allosteric modulation sites. While active compounds like DDR-TRK-1 are studied for their binding interactions and induced changes, DDR-TRK-1N plays a pivotal role as a negative control in these simulations.

The application of this compound in MD studies primarily involves comparative analysis. By simulating the interactions of this compound with DDR and TRK kinases, researchers can establish a baseline for non-specific interactions or the absence of significant binding events and conformational shifts that would typically be observed with an active inhibitor. This comparative approach helps to confirm that any observed receptor dynamics or allosteric effects induced by active probes are indeed due to specific, functional interactions rather than general molecular perturbations . For instance, studies investigating allosteric inhibitors of TrkA kinase utilize MD simulations and free energy calculations to elucidate binding mechanisms nih.gov. In such scenarios, this compound would be employed to computationally validate that the allosteric effects are specific to the active compound and not a generalized response of the kinase domain to a non-binding molecule.

Structure-Based Approaches for Rational Design and Optimization of Chemical Probes

Structure-based approaches are fundamental to the rational design and optimization of chemical probes targeting kinases like DDRs and TRKs. These methodologies leverage the three-dimensional structures of proteins and their binding sites to guide the synthesis of compounds with improved potency and selectivity caymanchem.com. The development of DDR-TRK-1, the active analog of this compound, is a direct outcome of such structure-based design efforts, specifically focusing on tetrahydroisoquinoline-7-carboxamides as selective DDR1 inhibitors thesgc.orgcaymanchem.commedchemexpress.com.

This compound, as a negative control compound, is designed with "very minimal differences in compound structure" compared to its active counterpart, DDR-TRK-1 thesgc.org. Its existence and properties are therefore intrinsically linked to the structure-based design process. The deliberate design of a non-active analog that closely mimics the active compound's structure, yet lacks its biological effect, is critical for validating the specificity of the active probe. Furthermore, the "clean" selectivity profile of this compound, meaning its lack of significant off-target activity across a broad kinase panel, provides valuable insights for future rational design efforts thesgc.org. By comparing the structural features of this compound with DDR-TRK-1, researchers can identify specific structural motifs that are essential for target engagement and inhibition, thereby informing the design of more isoform-specific kinase inhibitors and minimizing off-target interactions .

Computational Validation of Specificity using this compound in Modeling Studies

Computational validation of specificity is a crucial step in drug discovery and chemical probe development, ensuring that observed biological effects are attributable to the intended target. This compound plays a central role in this validation due to its meticulously characterized lack of kinase inhibition across a wide range of targets. It is notably "entirely clean in KINOMEscan® at 1μM," indicating minimal off-target activity thesgc.org. This characteristic makes it an ideal reference compound for computational modeling studies aimed at confirming the specificity of active chemical probes.

In modeling studies, this compound is used in parallel with active compounds to differentiate specific target engagement from non-specific interactions or assay artifacts. For instance, in computational screening or docking studies, comparing the predicted binding modes and affinities of this compound versus an active inhibitor can help confirm the specificity of the active compound's interaction with the kinase ATP-binding pocket . Furthermore, computational modeling can be applied to predict properties such as membrane permeability and intracellular compound availability for both the active probe and this compound, providing a more comprehensive understanding of their behavior within biological systems and ensuring that observed differences in cellular activity are due to target engagement rather than differential cellular uptake or stability . The "clean" profile of this compound thus serves as a benchmark, allowing researchers to computationally validate that the active analog's effects are specific to DDR and TRK kinases, and not a result of broad, non-specific binding.

Future Directions and Persistent Challenges in Ddr/trk Kinase Research

Exploration of Context-Dependent Roles and Isoform-Specific Functions of DDR/TRK Kinases

DDR1 and DDR2, unique among RTKs, are activated by collagen binding and play critical roles in extracellular matrix remodeling, cell adhesion, proliferation, and migration wikipedia.orgwikipedia.orggoogle.comnih.gov. Similarly, TRKA, TRKB, and TRKC are vital for central nervous system development and survival, with their dysregulation implicated in various cancers wikipedia.orgepa.govguidetoimmunopharmacology.org. A significant challenge lies in fully elucidating the context-dependent and isoform-specific functions of these kinases.

DDR1, for instance, exists in at least five human isoforms (a to e), generated through alternative splicing of its kinase domain wikipedia.org. Isoforms a, b, and c are kinase-active, while d and e are kinase-deficient due to truncation or frameshift wikipedia.org. The precise functional differences and physiological relevance of these isoforms in various tissues and disease states are still being actively investigated wikipedia.org. For example, DDR1's actions in cancer can be complex, either promoting or suppressing tumor cell behavior in a DDR type/isoform-specific and context-dependent manner wikipedia.orggoogle.comguidetopharmacology.org.

Understanding these nuances requires highly selective tools. Chemical probes like DDR-TRK-1, which inhibits DDR1 (IC₅₀ = 9.4 nM) and also TRKA, TRKB, and TRKC wikipedia.orginvivochem.cnresearchgate.netinvivochem.cnnih.gov, are instrumental. The use of DDR-TRK-1N as a negative control, which demonstrates no significant off-target binding at relevant concentrations, is critical for attributing observed cellular effects directly to the inhibition of DDR/TRK kinases by DDR-TRK-1, thereby enabling researchers to dissect these intricate context-dependent and isoform-specific roles wikipedia.org.

Table 1: Potency of DDR-TRK-1 Against Key Kinases

Kinase TargetIC₅₀ (nM) / Kd (nM)Assay TypeReference
DDR19.4 (IC₅₀)Kinase Assay invivochem.cninvivochem.cnnih.gov
DDR14.7 (Kd)Binding Affinity nih.gov
DDR2188 (IC₅₀)Kinase Assay researchgate.net
TRKA448 (IC₅₀)NanoBRET™ wikipedia.org
TRKA100 (Kd)Binding Affinity researchgate.net
TRKB142 (IC₅₀)NanoBRET™ wikipedia.org
TRKB22 (Kd)Binding Affinity researchgate.net
TRKC18 (Kd)Binding Affinity researchgate.net

Identification of Novel Upstream Regulators and Downstream Effectors in Signaling Pathways

DDR and TRK kinases activate various downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, influencing cellular processes such as growth, survival, differentiation, and migration epa.govguidetoimmunopharmacology.orgnih.gov. For instance, collagen binding to DDRs leads to autophosphorylation and recruitment of cytoplasmic signaling molecules containing Src homology-2 (SH2) and phosphotyrosine-binding (PTB) domains, which transduce receptor signals google.com. DDR1 activation can involve SRC and lead to MAP kinase activation, and it regulates extracellular matrix remodeling by upregulating matrix metalloproteinases (MMP2, MMP7, MMP9) nih.gov.

A key future direction involves identifying novel upstream regulators that modulate DDR/TRK activity and undiscovered downstream effectors that mediate their diverse biological outcomes. Understanding these expanded networks is crucial for developing more precise therapeutic interventions. Chemical probes like DDR-TRK-1 are invaluable for perturbing these pathways and observing the resulting cellular changes, thereby helping to map out the intricate signaling circuitry. The concurrent use of this compound is essential to confirm that any observed changes in signaling are indeed due to specific DDR/TRK modulation and not off-target effects, enabling accurate identification of novel pathway components.

Investigation of Mechanisms of Resistance to DDR/TRK Pathway Modulation in Preclinical Models

As with many targeted therapies, resistance mechanisms pose a significant challenge to the long-term efficacy of DDR/TRK pathway modulators. For TRK inhibitors, acquired resistance often arises from point mutations in the NTRK genes (e.g., solvent front mutations like G595L/R in TRKA and G623R in TRKC) or the aberrant activation of bypass signaling pathways (e.g., MAPK pathway activation via BRAF V600E or KRAS G12D mutations, or MET amplification). Similarly, DDR inhibitors may face resistance mechanisms yet to be fully characterized.

Preclinical models are vital for investigating these resistance mechanisms and developing strategies to overcome them. Compounds like DDR-TRK-1 have shown therapeutic effects in mouse models of pulmonary fibrosis and inhibited Panc-1 pancreatic cancer cell colony formation and migration wikipedia.orginvivochem.cninvivochem.cnnih.gov. Future research will focus on using such probes to induce and characterize resistance in controlled preclinical settings. The parallel use of this compound as a negative control in these studies is paramount. It helps distinguish between true resistance mechanisms to DDR/TRK inhibition and non-specific cellular adaptations or toxicities, thereby providing a robust foundation for the development of next-generation inhibitors and rational combination therapies.

Development of Innovative Research Tools and Methodologies for Comprehensive DDR/TRK Biology Investigation

The complexity of DDR/TRK biology necessitates the continuous development of innovative research tools and methodologies. DDR-TRK-1 itself exemplifies a valuable chemical probe for investigating DDR and TRK kinase activity in both in vitro and in vivo models wikipedia.orginvivochem.cninvivochem.cn. Its selectivity profile, showing potent inhibition of DDR1, DDR2, TRKA, TRKB, and TRKC, alongside limited off-target activity against other kinases like CDK11, makes it a useful tool for dissecting the roles of these kinases wikipedia.orgresearchgate.net.

The critical role of this compound as a negative control cannot be overstated in this context. It is validated through in vitro kinase panels (e.g., KINOMEscan®) to confirm the absence of off-target binding and cellular NanoBRET™ assays to verify a lack of target engagement wikipedia.org. This ensures that any observed biological effects when using DDR-TRK-1 are indeed due to its specific interaction with DDR/TRK kinases, rather than non-specific compound effects.

Table 2: Role of this compound as a Negative Control

Aspect of ResearchContribution of this compoundKey ConsiderationsReference
Specificity Validation Confirms that observed effects of DDR-TRK-1 are due to specific DDR/TRK kinase inhibition, not off-target activity.Validated in in vitro kinase panels (e.g., KINOMEscan®) at 1 µM to confirm no off-target binding. wikipedia.org
Target Engagement Verifies lack of target engagement in cellular assays (e.g., NanoBRET™), ensuring no inhibition of DDR/TRK kinases or closely related kinases.Should be used in parallel with active compounds like DDR-TRK-1. wikipedia.org
Confounding Variables Helps distinguish between on-target inhibition and non-specific artifacts (e.g., cytotoxicity, solvent effects) in cellular potency experiments.Include in dose-response matrices and normalize activity data against its baseline.

Future methodological advancements include the integration of DNA-encoded library screens and artificial intelligence (AI) in drug discovery, which have already led to the identification of novel DDR1 inhibitors nih.gov. Furthermore, investigating kinase-independent functions of DDRs, such as DDR1's role in immune exclusion via its extracellular collagen-binding domain, demands the development of inhibitors that target regions beyond the ATP binding pockets. Such innovative tools, rigorously validated with appropriate negative controls like this compound, will be crucial for a more comprehensive understanding of DDR/TRK biology and for translating this knowledge into effective therapeutic strategies.

Q & A

Q. How is DDR-TRK-1N validated as a negative control in kinase selectivity studies?

this compound is validated using in vitro kinase panels (e.g., KINOMEscan®) at 1 µM to confirm no off-target binding. This is complemented by cellular NanoBRET™ assays to verify lack of target engagement, ensuring it does not inhibit DDR/TRK kinases or other closely related kinases (e.g., CDK11) at physiologically relevant concentrations . Methodologically, researchers should replicate these assays under standardized conditions (e.g., 1 µM compound concentration) and cross-validate results with orthogonal techniques like cellular thermal shift assays (CETSA) or isothermal dose-response fingerprinting (ITDRF).

Q. What experimental parameters are critical for incorporating this compound into kinase inhibition studies?

Key parameters include:

  • Concentration Range : Use this compound at 1 µM in selectivity panels to benchmark against active compounds like DDR-TRK-1.
  • Assay Compatibility : Prioritize assays with high sensitivity (e.g., NanoBRET™ for cellular target engagement) and low background noise.
  • Control Design : Pair this compound with positive controls (e.g., DDR-TRK-1) to isolate kinase-specific effects from non-specific interactions .

Q. How does this compound address confounding variables in cellular potency experiments?

As a negative control, this compound helps distinguish between on-target kinase inhibition and off-target artifacts (e.g., cytotoxicity, solvent effects). Researchers should include it in dose-response matrices and normalize activity data against its baseline to isolate true pharmacological effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in selectivity data between in vitro and cellular assays involving this compound?

Discrepancies may arise due to differences in assay conditions (e.g., ATP concentrations, cellular permeability). To resolve these:

  • Perform ATP competition assays to assess binding under physiological ATP levels.
  • Use chemical proteomics (e.g., kinobeads) to identify off-target interactions in native cellular environments.
  • Apply computational modeling to predict membrane permeability and intracellular compound availability .

Q. What methodological frameworks optimize this compound’s utility in high-throughput kinase profiling?

A tiered approach is recommended:

  • Tier 1 : Screen this compound against a broad kinase panel (e.g., 468 kinases in KINOMEscan®) at 1 µM.
  • Tier 2 : Validate hits in dose-response formats (e.g., 10-point IC50 curves) using biochemical assays.
  • Tier 3 : Confirm lack of cellular activity via NanoBRET™ or functional assays (e.g., phospho-kinase arrays) .

Q. How can this compound inform the design of isoform-specific kinase inhibitors?

By analyzing this compound’s "clean" selectivity profile, researchers can:

  • Identify structural motifs responsible for off-target binding by comparing it to active analogs (e.g., DDR-TRK-1).
  • Use molecular dynamics simulations to refine compound interactions with kinase ATP-binding pockets.
  • Validate hypotheses via mutagenesis studies targeting residues critical for selectivity .

Methodological Best Practices

  • Data Analysis : Apply strict thresholds (e.g., >90% inhibition for hits) to minimize false positives in kinase panels .
  • Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing selectivity data .
  • Reproducibility : Document assay protocols in detail (e.g., buffer composition, incubation times) and deposit raw data in public repositories (e.g., ChEMBL, PubChem) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.